molecular formula C15H18N4O2S B2964116 1-methyl-2-oxo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide CAS No. 1795492-27-1

1-methyl-2-oxo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide

Cat. No.: B2964116
CAS No.: 1795492-27-1
M. Wt: 318.4
InChI Key: QTYKJVCQMTYUTQ-UHFFFAOYSA-N
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Description

1-methyl-2-oxo-N-((1-(thiazol-2-yl)pyrrolidin-2-yl)methyl)-1,2-dihydropyridine-3-carboxamide is a useful research compound. Its molecular formula is C15H18N4O2S and its molecular weight is 318.4. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Derivative Formation

  • The compound is used as a key intermediate in the synthesis of various heterocyclic derivatives. For instance, it aids in the formation of tetrahydropyrimidine-thione derivatives and their thiazolo, thiazino, and benzothiazepine derivatives. These compounds are synthesized through reactions with haloketones, catalyzed by bases, and further modifications like methylation and formylation (Fadda, Bondock, Khalil, & Tawfik, 2013).

  • Research on the synthesis of novel 1,2,3,4-tetrahydropyrimidine-2-thione derivatives and their subsequent transformation into thiazolo[3,2-a]pyrimidines and thiazino derivatives has also been reported. These syntheses involve reactions with various chemical agents, leading to complex molecular structures with potential biological activities (Öznur Demir-Ordu, Hale Demir-Dündar, & S. Oezkirimli, 2015).

Biological and Pharmacological Studies

  • Certain derivatives of the compound have shown antimicrobial activity. In a study, methyl 5,5-diphenyl-1-(thiazol-2-yl)pyrrolidine-2-carboxylate derivatives exhibited significant antibacterial activity against various bacterial strains, including M. tuberculosis H37Rv. These findings suggest potential use in developing new antimycobacterial agents (Nural, Gemili, Ulger, Sarı, De Coen, & Şahin, 2018).

Chemical Synthesis and Modification Techniques

  • Studies have explored the synthesis of complex polycyclic systems, such as pyrido[3′,2′:4,5]thieno[3,2-d]pyrimidines, using this compound or its derivatives. These works have contributed to the development of advanced synthetic methods in organic chemistry, providing new pathways for creating complex heterocyclic structures (Bakhite, Al-Sehemi, & Yoichi M. A. Yamada, 2005).

Insights into Molecular Conformations

  • Research involving structural analysis of related compounds, such as thiazolo[3,2-a]pyrimidines, has been conducted. These studies focus on understanding the conformational features and molecular structures, offering valuable insights into the chemical behavior and potential applications of these compounds (Nagarajaiah & Begum, 2014).

Properties

IUPAC Name

1-methyl-2-oxo-N-[[1-(1,3-thiazol-2-yl)pyrrolidin-2-yl]methyl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O2S/c1-18-7-3-5-12(14(18)21)13(20)17-10-11-4-2-8-19(11)15-16-6-9-22-15/h3,5-7,9,11H,2,4,8,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTYKJVCQMTYUTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C(C1=O)C(=O)NCC2CCCN2C3=NC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.